Demethyleneberberine

Übersicht

Beschreibung

Demethyleneberberine is a natural product found in Thalictrum javanicum . It is a member of isoquinolines and a metabolite of berberine . It has been reported to possess mitochondria-targeting anti-oxidative and anti-inflammatory effects . It exhibits multiple pharmacological activities including anti-microbial, anti-inflammatory, anti-diarrhea, and anti-cancer .

Synthesis Analysis

Demethyleneberberine (DMB) has been proposed to be the central intermediary in the biogenesis of berberine alkaloids . It was previously believed that the biosynthesis of berberine alkaloids began with the evolution of demethyleneberbeine from berberine. DMB was then methylated to form other types of berberine alkaloids .

Molecular Structure Analysis

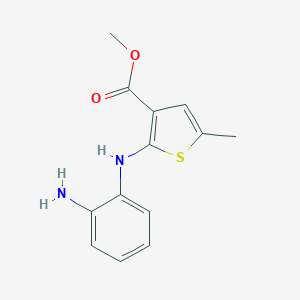

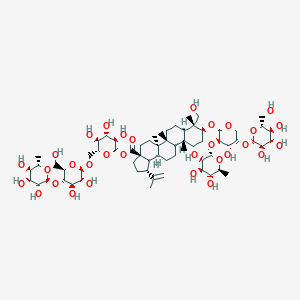

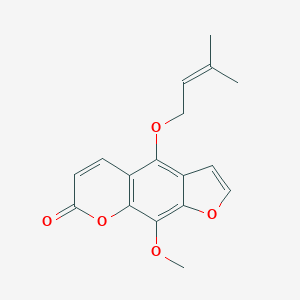

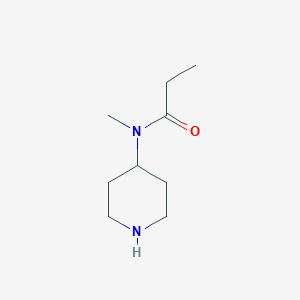

The molecular formula of Demethyleneberberine is C19H18NO4+ . The IUPAC name is 9,10-dimethoxy-5,6-dihydroisoquinolino [2,1-b]isoquinolin-7-ium-2,3-diol . The Canonical SMILES is COC1=C (C2=C [N+]3=C (C=C2C=C1)C4=CC (=C (C=C4CC3)O)O)OC .

Chemical Reactions Analysis

The biosynthesis of berberine alkaloids is thought to begin with the demethylation of berberine followed by methylation reactions to generate other type berberine alkaloids .

Physical And Chemical Properties Analysis

The molecular weight of Demethyleneberberine is 324.3 g/mol . The exact mass is 324.12358306 g/mol . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The XLogP3-AA is 3.1 .

Wissenschaftliche Forschungsanwendungen

Pulmonary Fibrosis Treatment

DMB has shown potential in treating Idiopathic Pulmonary Fibrosis (IPF) , a chronic and fatal interstitial lung disease. In a study, DMB alleviated pulmonary fibrosis induced by Bleomycin in mice, improving survival rates, reducing collagen deposition and oxidative stress, and improving lung tissue morphology . It inhibits the epithelial–mesenchymal transition (EMT) and fibroblast–myofibroblast transition (FMT), crucial processes in the development of fibrosis . DMB also downregulates GREM1, a profibrotic mediator, by promoting its ubiquitination and degradation .

Neurodegenerative Disorders

DMB offers neuroprotective potential against neurodegenerative disorders by crossing the blood-brain barrier more effectively than its precursor, berberine. It attenuates pathways involved in neuroinflammation and oxidative stress, such as NF-κB, MAPK, and AMPK signaling . This could be pivotal in the treatment of diseases like Alzheimer’s, Parkinson’s, and Huntington’s, where oxidative damage plays a significant role .

Antioxidant Activity

The antioxidative properties of DMB, attributed to its phenolic hydroxyl groups, help combat oxidative stress. This is particularly beneficial in conditions like Alcoholic Liver Disease (ALD), where DMB’s mitochondria-targeted antioxidative effects have been demonstrated .

Anti-inflammatory Properties

DMB’s anti-inflammatory capabilities are significant for various inflammatory conditions. It has been shown to reduce inflammation in liver diseases, potentially offering a therapeutic avenue for conditions characterized by chronic inflammation .

Anticancer Activity

Research suggests that DMB possesses anticancer bioactivities. While the specific mechanisms and applications are still being explored, its impact on cellular pathways could make it a valuable agent in cancer research and treatment .

Hepatic Protection

DMB has been reported to improve the survival rate of mice with TAA-induced fulminant hepatic failure compared to berberine. This indicates its potential as a protective agent against severe liver damage .

Wirkmechanismus

Target of Action

Demethyleneberberine (DMB) is a metabolite of berberine that has better blood-brain barrier crossing capacity . It possesses anti-inflammatory, anti-oxidant, and mitochondrial targeting properties .

Mode of Action

DMB interacts with its targets to exert anti-inflammatory and antioxidant effects . It also targets mitochondria, which play a crucial role in energy production and cellular homeostasis . The exact molecular mechanism of DMB’s action on neurodegenerative disorders is still under investigation .

Biochemical Pathways

DMB is known to attenuate different pathways, such as NF-κB, MAPK, and AMPK signaling . These pathways are involved in inflammation, stress response, and energy metabolism, respectively. By modulating these pathways, DMB can potentially influence the progression of neurodegenerative disorders .

Pharmacokinetics

After intragastric administration of DMB in rats and mice, the plasma concentration of DMB reached its peak within 5 minutes . Its bioavailability was comparable, ranging from 4.47% to 5.94%, which is higher than that of berberine . The total excretion of DMB in the urine, feces, and bile was between 7.28% and 9.77% .

Result of Action

DMB has been shown to alleviate pulmonary fibrosis by disrupting USP11 deubiquitinating GREM1 . It also inhibits cell migration by suppressing epithelial-mesenchymal transition (EMT) and triggers cell cycle arrest by down-regulating the expression of cell cycle-related genes in NSCLC cells .

Action Environment

The action, efficacy, and stability of DMB can be influenced by various environmental factors. For instance, the gut microbiota can metabolize berberine to active metabolites, including DMB . Moreover, DMB’s ability to cross the blood-brain barrier suggests that it can act in the central nervous system, which is a unique environment with its own set of influencing factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTCKKMWZDDWOY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180132 | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25459-91-0 | |

| Record name | Demethyleneberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.